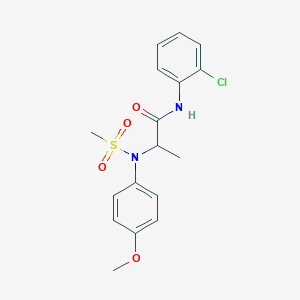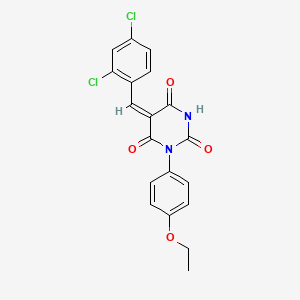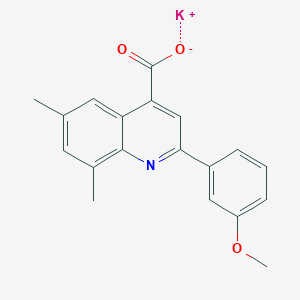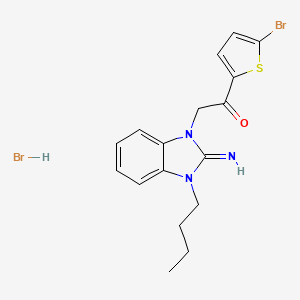![molecular formula C19H21NO5 B5053947 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5053947.png)
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, also known as DAPK-1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is an inhibitor of the death-associated protein kinase 1 (DAPK-1), which plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one involves the inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, which is a calcium/calmodulin-dependent serine/threonine kinase. 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation. Inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one by 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. Inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one by 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments include its high potency and selectivity for 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one inhibition. However, the limitations include its poor solubility in water, which may limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one. These include:
1. Development of more potent and selective 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one inhibitors.
2. Investigation of the role of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in other diseases, such as autoimmune and inflammatory disorders.
3. Evaluation of the safety and efficacy of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in clinical trials.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one.
5. Investigation of the potential use of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one as a therapeutic agent in combination with other drugs or therapies.
Conclusion:
In conclusion, 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Its mechanism of action involves the inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, which plays a crucial role in various cellular processes. Further research is needed to fully understand the safety and efficacy of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one and its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one involves the reaction of 2,4-dimethoxybenzaldehyde with 3,4-dimethoxyaniline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to inhibit the activity of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, which is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one by 1-(3,4-dimethoxyphenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-6-7-15(18(12-14)24-3)20-10-9-16(21)13-5-8-17(23-2)19(11-13)25-4/h5-12,20H,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEVMVCAZIXLRO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5053885.png)
![N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5053889.png)
![{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5053892.png)
![N-allyl-N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5053904.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-methylcyclohexanamine](/img/structure/B5053907.png)
![5-{[3-(methoxycarbonyl)-2-methylphenyl]amino}-5-oxopentanoic acid](/img/structure/B5053915.png)

![4-ethyl-6-{[(6-phenyl-4-pyrimidinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5053929.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5053931.png)
![2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5053936.png)
![N-[2-furyl(8-hydroxy-7-quinolinyl)methyl]-2-phenylacetamide](/img/structure/B5053939.png)
